cis-Ethyl 4-aminocinnamate cis-Ethyl 4-aminocinnamate
Brand Name: Vulcanchem
CAS No.: 331734-33-9
VCID: VC17515265
InChI: InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5-
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

cis-Ethyl 4-aminocinnamate

CAS No.: 331734-33-9

Cat. No.: VC17515265

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

cis-Ethyl 4-aminocinnamate - 331734-33-9

Specification

CAS No. 331734-33-9
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name ethyl (Z)-3-(4-aminophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5-
Standard InChI Key NRPMBSHHBFFYBF-YVMONPNESA-N
Isomeric SMILES CCOC(=O)/C=C\C1=CC=C(C=C1)N
Canonical SMILES CCOC(=O)C=CC1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Characteristics

cis-Ethyl 4-aminocinnamate, systematically named ethyl (2Z)-3-(4-aminophenyl)prop-2-enoate, possesses the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . The compound’s structure features a benzene ring substituted with an amino group at the para position, linked via a cis-configured double bond to an ethyl ester moiety (Figure 1). This stereochemistry distinguishes it from the more commonly reported trans-isomer (ethyl (2E)-3-(4-aminophenyl)acrylate), which exhibits distinct reactivity and physical properties .

Key Structural Attributes:

  • Double-bond configuration: Z (cis) geometry, critical for intramolecular interactions.

  • Functional groups: Aromatic amine (electron-donating) and ester (electron-withdrawing), enabling diverse reactivity.

  • Conjugation: Extended π-system across the benzene ring, double bond, and ester group, influencing electronic spectra .

Synthesis and Stereoselective Production

General Synthetic Routes

While explicit protocols for the cis-isomer are scarce, its synthesis likely involves stereocontrolled approaches starting from 4-nitrocinnamic acid derivatives:

Challenges in Isomer Isolation

Applications in Scientific Research

Organic Synthesis Intermediate

cis-Ethyl 4-aminocinnamate serves as a building block in:

  • Peptide mimetics: The aromatic amine participates in coupling reactions to form amide bonds.

  • Polymer chemistry: As a monomer for conjugated polymers, leveraging its extended π-system for electronic applications .

HazardPrecautionary Measures
Skin irritation (H315)Use nitrile gloves; avoid contact
Eye irritation (H319)Wear safety goggles
Respiratory tract irritation (H335)Use in fume hood

Disposal and Environmental Impact

Incinerate at controlled facilities to prevent amine release into ecosystems. The compound’s persistence and toxicity in aquatic environments remain unstudied, warranting caution .

Future Research Directions

  • Stereoselective Synthesis: Developing catalysts or conditions favoring cis-isomer formation.

  • Structure-Activity Relationships: Correlating the cis-configuration with biological or material properties.

  • Advanced Characterization: Elucidating crystal structures and spectroscopic signatures for quality control.

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